3-Chloro-2,2-dimethylpropanoyl fluoride
Description
Chemical Identity: 3-Chloro-2,2-dimethylpropanoyl chloride (CAS 4300-97-4), also termed 3-chloropivaloyl chloride, is a branched acyl chloride with the molecular formula C₅H₈Cl₂O and a molecular weight of 155.02 g/mol . Its IUPAC name reflects the chlorine substituent on the third carbon and two methyl groups on the second carbon of the propanoyl backbone.
Properties
IUPAC Name |
3-chloro-2,2-dimethylpropanoyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClFO/c1-5(2,3-6)4(7)8/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSBOBHODOWEGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60603955 | |
| Record name | 3-Chloro-2,2-dimethylpropanoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23143-80-8 | |
| Record name | 3-Chloro-2,2-dimethylpropanoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60603955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2,2-dimethylpropanoyl fluoride can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2,2-dimethylpropanoic acid with thionyl fluoride (SOF2) under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may include steps such as purification through distillation and crystallization to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,2-dimethylpropanoyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 3-hydroxy-2,2-dimethylpropanoyl fluoride.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, forming new carbon-carbon bonds.
Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions to yield various derivatives.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and alcohols are commonly used in substitution reactions.
Catalysts: Lewis acids such as aluminum chloride (AlCl3) can facilitate certain reactions.
Solvents: Organic solvents like dichloromethane and tetrahydrofuran are often used to dissolve the reactants and control the reaction environment.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution with hydroxide ions yields 3-hydroxy-2,2-dimethylpropanoyl fluoride, while addition reactions with alkenes can produce various alkylated derivatives.
Scientific Research Applications
3-Chloro-2,2-dimethylpropanoyl fluoride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biological molecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: Research into the compound’s potential as a precursor for drug development is ongoing, with some studies focusing on its use in creating novel therapeutic agents.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 3-chloro-2,2-dimethylpropanoyl fluoride exerts its effects depends on the specific reaction or application. In general, the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The presence of the chlorine and fluorine atoms enhances its reactivity, making it a versatile intermediate in various chemical processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues: Acyl Chlorides and Derivatives
Table 1: Comparison of Key Acyl Chlorides
Key Observations :
- Reactivity: 3-Chloro-2,2-dimethylpropanoyl chloride’s steric hindrance from the two methyl groups reduces its reactivity compared to linear acyl chlorides like acetyl chloride. This property is exploited in selective syntheses .
- Thermal Stability : Higher boiling point than acetyl chloride due to increased molecular weight and branching .
Functional Group Derivatives
Amide Derivatives
Example : 3-Chloro-N-(2-chloro-5-(1,3-dioxo-isoindolyl)-4-fluorophenyl)-2,2-dimethylpropanamide .
- Synthesis: Reacting 3-chloro-2,2-dimethylpropanoyl chloride with aromatic amines under mild conditions.
- Applications : Crystallographic studies reveal rigid conformations suitable for designing bioactive molecules .
Ester Derivatives
Example: Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate .
Halogen-Substituted Analogues
Table 2: Fluorinated Propanoyl Derivatives vs. Chlorinated Analogues
Key Observations :
Q & A
Basic: What are the recommended synthetic routes for 3-chloro-2,2-dimethylpropanoyl chloride, and how do steric effects influence yield?
Methodological Answer:
The compound is synthesized via Koch carbonylation , where methallyl chloride reacts with carbon monoxide under high pressure in the presence of a strong acid catalyst (e.g., H₂SO₄ or AlCl₃), followed by acid chloridation using reagents like PCl₅ or SOCl₂ . Steric hindrance from the two methyl groups adjacent to the carbonyl slows nucleophilic attack, requiring optimized reaction times (24–48 hrs) and elevated temperatures (80–100°C) to achieve yields >75% .
Basic: What safety protocols are critical when handling 3-chloro-2,2-dimethylpropanoyl chloride?
Methodological Answer:
- Reactivity: Reacts violently with water, releasing HCl gas. Use anhydrous conditions and moisture-free glassware .
- PPE: Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Conduct reactions in a fume hood with a scrubber for acid gases .
- Storage: Store under nitrogen at 2–8°C in amber glass to prevent decomposition .
Basic: How can researchers characterize this compound’s purity and structural integrity?
Methodological Answer:
- Boiling Point: Confirm boiling point at 85–86°C under 60 mmHg ; deviations suggest impurities.
- NMR: ¹H NMR shows a singlet for the two methyl groups (δ ~1.2–1.4 ppm) and a triplet for the CH₂Cl group (δ ~3.8 ppm). ¹³C NMR confirms the carbonyl carbon at δ ~175 ppm .
- Refractive Index: Validate using a refractometer (n₂₀/D = 1.452–1.454) .
Advanced: How do steric and electronic factors influence its reactivity in nucleophilic acyl substitution?
Methodological Answer:
The geminal dimethyl groups create significant steric hindrance, reducing accessibility to the carbonyl carbon. This necessitates:
- Activated Nucleophiles: Use strong nucleophiles (e.g., Grignard reagents) or catalysts (e.g., DMAP) to accelerate reactions .
- Temperature Control: Higher temperatures (e.g., 50–70°C) mitigate steric effects but risk side reactions like elimination .
Electronic effects from the electron-withdrawing chlorine atom enhance electrophilicity, favoring reactions with amines or alcohols under mild conditions .
Advanced: How to resolve discrepancies in reported physical properties (e.g., boiling point)?
Methodological Answer:
Discrepancies arise from measurement conditions . For example:
- Boiling Point: 85–86°C at 60 mmHg vs. 160°C at 760 mmHg . Use the Clausius-Clapeyron equation to correlate pressure-dependent values.
- Density: Reported as 1.199 g/mL at 25°C; calibrate instruments with reference standards to ensure accuracy .
Advanced: What computational strategies model its reactivity for reaction optimization?
Methodological Answer:
- InChI Key: Use the InChI string
InChI=1S/C5H8Cl2O/c1-5(2,3-6)4(7)8/h3H2,1-2H3to generate 3D structures in software like Gaussian or Avogadro. - DFT Calculations: Simulate transition states for nucleophilic substitution to predict activation energies and optimize reaction conditions .
Advanced: How to design derivatives for applications in peptide coupling or polymer chemistry?
Methodological Answer:
- Amide Formation: React with primary amines (e.g., 4-methoxyaniline) in dry THF at 0°C, using triethylamine to scavenge HCl .
- Esterification: Employ alcohols (e.g., methanol) with DCC/DMAP catalysis to form esters for monomer synthesis .
- Polymer Precursors: Use controlled radical polymerization initiators (e.g., ATRP) to incorporate the acyl chloride into block copolymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
